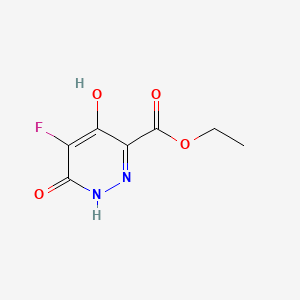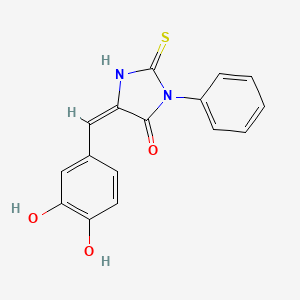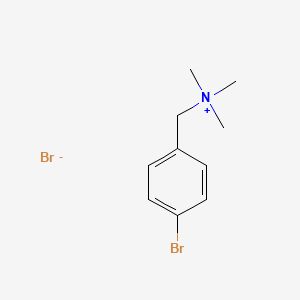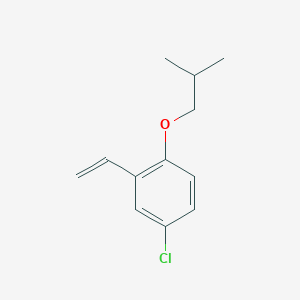
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate is an organic compound with the molecular formula C7H7FN2O4 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate typically involves the fluorination of a precursor compound, such as Ethyl 4,6-dihydroxypyridazine-3-carboxylate. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in polar solvents.
Major Products Formed
Oxidation: Formation of ethyl 5-fluoro-4,6-dioxopyridazine-3-carboxylate.
Reduction: Formation of ethyl 5-fluoro-4,6-dihydroxypyridazine-3-methanol.
Substitution: Formation of ethyl 5-amino-4,6-dihydroxypyridazine-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 5-Fluoro-4,6-dihydroxypyridazine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
Ethyl 5-Chloro-4,6-dihydroxypyridazine-3-carboxylate:
Ethyl 5-Bromo-4,6-dihydroxypyridazine-3-carboxylate: Contains a bromine atom, which may affect its reactivity and interactions with biological targets.
This compound stands out due to the unique properties imparted by the fluorine atom, such as increased stability and enhanced biological activity.
Propiedades
Fórmula molecular |
C7H7FN2O4 |
|---|---|
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
ethyl 5-fluoro-4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C7H7FN2O4/c1-2-14-7(13)4-5(11)3(8)6(12)10-9-4/h2H2,1H3,(H2,10,11,12) |
Clave InChI |
IZILPIPXNNGXQI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NNC(=O)C(=C1O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4S)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1] x HBr](/img/structure/B13713287.png)








![n-(3-[Amino(hydroxyimino)methyl]phenyl)cyclopropanecarboxamide](/img/structure/B13713342.png)
![3-[[5-(3-Fluorophenyl)pyridin-2-yl]amino]benzoic Acid](/img/structure/B13713348.png)



